4-Cyano-7-hydroxy benzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H5NOS |
|---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
7-hydroxy-1-benzothiophene-4-carbonitrile |
InChI |
InChI=1S/C9H5NOS/c10-5-6-1-2-8(11)9-7(6)3-4-12-9/h1-4,11H |
InChI Key |
GEOLPKIQVPKQRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C#N)C=CS2)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to 4 Cyano 7 Hydroxy Benzo B Thiophene
General Synthetic Strategies for Benzo[b]thiophene Scaffolds
The formation of the benzo[b]thiophene ring system, a fusion of a benzene (B151609) and a thiophene (B33073) ring, can be achieved through various synthetic methodologies. chemicalbook.com These strategies generally fall into two main categories: cyclization reactions of appropriately substituted benzene derivatives and annulation approaches that build the thiophene ring onto a pre-existing benzene core.
Cyclization Reactions
Intramolecular cyclization is a common and powerful method for constructing the benzo[b]thiophene skeleton from various aryl sulfide (B99878) precursors. chemicalbook.com These reactions can be promoted by a range of catalysts and conditions.
Lewis Acid-Catalyzed Cyclization: Arylmercapto acetals can be cyclized using catalysts like Amberlyst A-15 in boiling toluene (B28343) or ZnCl2-impregnated montmorillonite (B579905) in gas-phase reactions to yield the benzo[b]thiophene core. chemicalbook.com
Halogen-Catalyzed Cyclization: Electrophilic cyclization of 2-alkynyl thioanisoles is a prominent method. nih.gov Reagents like iodine (I₂), N-iodosuccinimide (NIS), bromine (Br₂), and N-bromosuccinimide (NBS) are used to initiate the cyclization. nih.gov Copper-catalyzed iodocyclization, using sodium halides as the electrophile source, represents an environmentally benign approach. researchgate.net
Transition Metal-Catalyzed Cyclization: Palladium is a versatile catalyst in benzo[b]thiophene synthesis. Palladium-catalyzed iodocyclizations are known, and Pd/C has been used for oxidation-cyclization of 2-phenylthioethanol at high temperatures. chemicalbook.comacs.org Rhodium has been employed in three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to form benzo[b]thiophenes with high regioselectivity. researchgate.net
Base-Catalyzed Cyclization: An efficient protocol for benzo[b]thiophene synthesis involves a base-promoted propargyl-allenyl rearrangement, followed by cyclization and allyl migration. researchgate.net
Electrophilic Cyclization: This approach often involves the reaction of 2-alkynylthioanisoles with an electrophilic species. nih.gov Besides halogens, sulfur electrophiles like p-nitrobenzenesulfenyl chloride or dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) can mediate the cyclization to form 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org
Annulation Approaches for Benzo[b]thiophene Ring Systems
Annulation strategies involve the formation of the thiophene ring onto a benzene derivative in a sequence of bond-forming events.
Radical Annulation: A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by visible light and a photoredox catalyst like eosin (B541160) Y, provides substituted benzo[b]thiophenes. organic-chemistry.orgacs.org This metal-free method offers a sustainable alternative to traditional transition metal-catalyzed processes. organic-chemistry.org
Thiolation Annulation: The reaction of 2-bromo alkynylbenzenes with a sulfur source like sodium sulfide, in the presence of a copper(I) iodide (CuI) catalyst, delivers 2-substituted benzo[b]thiophenes. organic-chemistry.org
Consecutive Thiophene-Annulation: A synthetic route to the rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (B83047) (BTBT) core structure utilizes two consecutive thiophene-annulation reactions starting from o-ethynyl-thioanisole substrates and arylsulfenyl chloride reagents. acs.org
Intramolecular Nucleophilic Displacement: Annulation of larger rings, such as eight- to ten-membered oxaza rings, onto the benzo[b]thiophene system has been achieved through intramolecular nucleophilic displacement as the key ring-forming step. uow.edu.auuow.edu.au
Specific Synthetic Routes to 4-Cyano-7-hydroxy Benzo[b]thiophene and its Precursors
While direct, documented syntheses for this compound are not prevalent in the literature, its synthesis can be envisioned by combining established methods for scaffold formation with known functionalization techniques.
Identification of Key Starting Materials
A crucial precursor for a variety of substituted benzo[b]thiophenes is 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene . researchgate.netresearchgate.net Its synthesis is well-established through the Gewald reaction. nih.gov
Table 1: Synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene
| Reactants | Catalyst/Base | Conditions | Product | Reference(s) |
|---|
This tetrahydrobenzo[b]thiophene derivative serves as a versatile building block. researchgate.netsemanticscholar.orgnih.gov The aromatic core of the target molecule must be formed from this precursor, which would typically involve an aromatization step (dehydrogenation) of the cyclohexene (B86901) ring. This can often be achieved using oxidizing agents like sulfur or palladium on carbon (Pd/C) at elevated temperatures.
Reaction Conditions and Reagents for Functionalization at Positions 4, 7, and Cyano Group Introduction
Achieving the desired 4-cyano-7-hydroxy substitution pattern requires controlled functionalization of the benzenoid ring.
Functionalization at Position 7: The introduction of a hydroxyl group at C7 could potentially be achieved through methods such as electrophilic hydroxylation of a suitable precursor or via a Sandmeyer-type reaction from a 7-amino-benzo[b]thiophene derivative. The synthesis of 4-hydroxy benzothiophene has been reported, indicating that methodologies for introducing hydroxyl groups exist. google.com
Functionalization at Position 4: The introduction of the cyano group at C4 is a significant challenge. Direct cyanation of the benzo[b]thiophene ring is not straightforward. However, electrophilic cyanation reagents have been developed, such as 5-(cyano)dibenzothiophenium triflate, which can transfer a "CN+" equivalent to nucleophiles, including electron-rich arenes. nih.gov Alternatively, the cyano group could be introduced via a Sandmeyer reaction on a 4-aminobenzo[b]thiophene intermediate or through palladium-catalyzed cyanation of a 4-halobenzo[b]thiophene. The complete C3-H arylation of benzo[b]thiophenes using a Pd/C and CuCl dual catalytic system highlights the possibility of regioselective functionalization. nih.gov
A plausible, albeit multi-step, pathway could involve:
Aromatization of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
Removal or transformation of the C2-amino and C3-cyano groups if they interfere with subsequent steps.
Sequential introduction of the hydroxyl and cyano groups at C7 and C4, respectively, through electrophilic substitution or transition-metal-catalyzed cross-coupling reactions on a halogenated intermediate. The order of these steps would be critical to control regioselectivity.
Green Chemistry and Microwave-Assisted Protocols in Benzo[b]thiophene Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign and efficient methodologies.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of benzo[b]thiophene scaffolds. rsc.orgrsc.org It dramatically reduces reaction times and can improve yields compared to conventional heating. nih.gov For instance, the annulation of 2-halobenzonitriles and methyl thioglycolate to produce 3-aminobenzo[b]thiophenes is efficiently achieved under microwave conditions. rsc.orgrsc.org The synthesis of hydroxy-substituted benzothiophenes has also been accomplished using microwave heating to cleave methyl ether precursors. nih.gov
Green Chemistry Approaches:
Catalyst-Free Methods: An electrochemical method for synthesizing C3-sulfonated benzo[b]thiophenes from 2-alkynylthioanisoles has been developed, which operates under oxidant- and catalyst-free conditions. organic-chemistry.org
Visible Light Photocatalysis: The use of visible light and an organic dye catalyst (eosin Y) for the radical annulation of o-methylthio-arenediazonium salts with alkynes provides a metal-free and mild route to substituted benzo[b]thiophenes. organic-chemistry.orgacs.org
Electrochemical Synthesis: An electrochemical approach for making benzo[b]thiophene-1,1-dioxides has been reported, avoiding the need for transition metal catalysts or stoichiometric oxidants and proceeding at room temperature. rsc.org
Table 2: Examples of Green Synthetic Protocols for Benzo[b]thiophenes
| Method | Key Features | Starting Materials (Example) | Product Type | Reference(s) |
|---|---|---|---|---|
| Microwave-Assisted Annulation | Rapid heating, reduced reaction time | 2-halobenzonitriles, Methyl thioglycolate | 3-Aminobenzo[b]thiophenes | rsc.orgrsc.org |
| Visible Light Photocatalysis | Metal-free, mild conditions, green light | o-methylthio-arenediazonium salts, Alkynes | Substituted benzo[b]thiophenes | organic-chemistry.orgacs.org |
These green methodologies offer sustainable and efficient alternatives for the construction of the core benzo[b]thiophene structure, which could be adapted for the synthesis of complex derivatives like this compound.
Chemical Reactivity and Derivatization Strategies for 4 Cyano 7 Hydroxy Benzo B Thiophene
Reactivity of the Cyano Moiety in 4-Cyano-7-hydroxy Benzo[b]thiophene
The electron-withdrawing nature of the cyano group significantly influences the reactivity of the molecule. nih.gov It renders the carbon atom of the nitrile electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org
The carbon atom of the nitrile group in this compound is electrophilic and can be targeted by nucleophiles. libretexts.org While direct nucleophilic substitution on the cyano carbon is not typical, addition reactions are more common. Strong nucleophiles, such as Grignard reagents, can attack the nitrile carbon to form an intermediate imine salt, which upon hydrolysis, can yield a ketone. libretexts.org This provides a pathway to introduce new carbon-carbon bonds at this position.
The cyano group is a versatile precursor for the synthesis of other important functional groups.
Carboxylic Acids: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, to produce the corresponding carboxylic acid. libretexts.org In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide, which initially forms a carboxylate salt. libretexts.org Subsequent acidification liberates the free carboxylic acid. libretexts.org
Amides: Partial hydrolysis of the cyano group can lead to the formation of an amide. This transformation can be achieved under controlled acidic or basic conditions. libretexts.org Alternatively, various catalytic methods have been developed for the direct conversion of nitriles to amides. researchgate.net
Esters: While not a direct conversion, the carboxylic acid derived from the hydrolysis of the nitrile can be readily esterified through reactions with alcohols under acidic catalysis.
A summary of these transformations is presented in the table below.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. Dilute HCl, heat (reflux) 2. H₂O | 7-Hydroxy-benzo[b]thiophene-4-carboxylic acid |
| This compound | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | 7-Hydroxy-benzo[b]thiophene-4-carboxylic acid |
| This compound | Controlled acid or base hydrolysis | 7-Hydroxy-benzo[b]thiophene-4-carboxamide |
| 7-Hydroxy-benzo[b]thiophene-4-carboxylic acid | R-OH, H⁺ catalyst | Alkyl 7-hydroxy-benzo[b]thiophene-4-carboxylate |
Reactivity of the Hydroxyl Group at Position 7 of this compound
The phenolic hydroxyl group at the 7-position is another key site for derivatization, enabling a range of reactions to modify the properties of the molecule.
O-Alkylation: The hydroxyl group can be readily alkylated to form ethers. This reaction is typically carried out under basic conditions to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion. Common bases used include potassium carbonate or sodium hydroxide, and the alkylating agent is usually an alkyl halide.
O-Acylation: Acylation of the hydroxyl group leads to the formation of esters. This can be achieved by reacting the phenol with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct.
These reactions are summarized in the table below.
| Reaction | Reagents | Product |
| O-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃) | 4-Cyano-7-alkoxy-benzo[b]thiophene |
| O-Acylation | R-COCl (Acyl chloride) or (RCO)₂O (Acid anhydride), Base (e.g., Pyridine) | 4-Cyano-benzo[b]thiophen-7-yl acetate |
The phenolic hydroxyl group can participate in oxidative reactions. Oxidation of hydroxybenzo[b]thiophene derivatives can lead to the formation of quinone-like structures, although the specific products would depend on the oxidant used and the reaction conditions. documentsdelivered.com Additionally, phenolic coupling reactions, which involve the oxidation of phenols to form carbon-carbon or carbon-oxygen bonds between aromatic rings, could potentially be applied to this compound to synthesize dimeric or polymeric structures.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyano 7 Hydroxy Benzo B Thiophene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the complete structural assignment of 4-Cyano-7-hydroxy benzo[b]thiophene and its derivatives. nih.govrsc.orgtcichemicals.comnih.govsdsu.educhemrxiv.orgnih.govchemicalbook.comresearchgate.netnih.gov
One-dimensional NMR techniques are fundamental for identifying the core benzo[b]thiophene structure and its substituents.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to one another. For a typical this compound, characteristic signals would be expected for the aromatic protons on the benzene (B151609) and thiophene (B33073) rings, as well as a signal for the hydroxyl proton. The chemical shifts (δ) and coupling constants (J) of these protons provide valuable information about their positions on the benzo[b]thiophene core. For instance, the protons on the benzene ring would exhibit splitting patterns indicative of their ortho, meta, or para relationships.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. For example, the carbon of the cyano group will appear at a characteristic downfield shift, while the carbons of the aromatic rings will resonate in a specific region.
APT (Attached Proton Test): This experiment is used to differentiate between carbon signals based on the number of attached protons. It distinguishes between CH₃, CH₂, CH, and quaternary carbons. This information is vital for confirming the assignment of carbon signals in the ¹³C NMR spectrum.
A study on benzo[b]thiophene-3-carbaldehyde (B160397) provides an example of typical chemical shifts observed for the benzo[b]thiophene core in ¹H and ¹³C NMR spectra. rsc.org In the ¹H NMR spectrum (in CDCl₃), signals were observed at δ 10.13 (s, 1H), 8.68 (d, J = 7.7 Hz, 1H), 8.31 (s, 1H), 7.88 (d, J = 7.9 Hz, 1H), and 7.48 (dt, J = 22.8, 7.3 Hz, 2H). rsc.org The ¹³C NMR spectrum (in CDCl₃) showed signals at δ 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, and 122.5. rsc.org While this is a different derivative, it illustrates the type of data obtained.
Table 1: Representative ¹H and ¹³C NMR Data for a Benzo[b]thiophene Derivative.
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H | 10.13, 8.68, 8.31, 7.88, 7.48 |
| ¹³C | 185.5, 143.4, 140.5, 136.5, 135.2, 126.2, 124.9, 122.5 |
Data for Benzo[b]thiophene-3-carbaldehyde in CDCl₃. rsc.org
Two-dimensional NMR experiments are powerful for establishing the connectivity between atoms and elucidating the three-dimensional structure of molecules. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule, helping to piece together the spin systems within the aromatic rings of this compound.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is a crucial step in assigning the carbon spectrum and confirming the proton-carbon attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.edu HMBC is invaluable for connecting different fragments of the molecule. For instance, it can show correlations between the protons on the benzo[b]thiophene core and the carbon of the cyano group, or the carbon bearing the hydroxyl group, thus confirming their positions.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For derivatives of this compound with flexible side chains, NOESY can help to establish their preferred orientation.
The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of this compound and its derivatives. science.govresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. rsc.orgtcichemicals.comsdsu.educhemrxiv.orgnih.govchemicalbook.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be used to confirm its molecular formula (C₉H₅NOS) by comparing the experimentally measured exact mass with the theoretically calculated mass. This is a critical step in confirming the identity of a newly synthesized compound.
In mass spectrometry, molecules are often fragmented into smaller, charged species. The pattern of these fragments is unique to a particular molecular structure and can be used to confirm its identity. By analyzing the fragmentation pathways, it is possible to deduce the connectivity of atoms within the molecule. For this compound, characteristic fragmentation patterns would be expected. For example, the loss of the cyano group (CN) or the hydroxyl group (OH) could be observed. The fragmentation of the benzo[b]thiophene core itself would also produce a series of characteristic ions. In a study of related (2-aminopropyl)benzo[b]thiophene isomers, electron ionization (EI) mass spectra showed characteristic ions for the benzo[b]thiophene nucleus at m/z 147 and m/z 148. nih.gov Tandem mass spectrometry (MS/MS) experiments can be employed to further investigate the fragmentation of specific ions, providing even more detailed structural information. nih.gov
Table 2: Expected Mass Spectrometric Data for this compound.
| Analysis | Expected Result |
|---|---|
| Molecular Formula | C₉H₅NOS |
| Calculated Exact Mass | [Value to be calculated based on isotopic masses] |
| HRMS Confirmation | Measured exact mass should match the calculated mass within a narrow tolerance. |
| Key Fragmentation | Loss of CN, OH; fragmentation of the benzo[b]thiophene ring. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. nih.govrsc.orgtcichemicals.comchemrxiv.orgnih.govresearchgate.netnih.gov
For this compound, the IR spectrum would exhibit characteristic absorption bands for the following functional groups:
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.
C≡N stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹ is characteristic of the cyano group.
C=C stretch: Absorption bands in the region of 1450-1600 cm⁻¹ would correspond to the aromatic carbon-carbon double bonds of the benzo[b]thiophene ring system.
C-S stretch: The carbon-sulfur bond in the thiophene ring would likely show a weak absorption in the fingerprint region of the spectrum.
The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the cyano and hydroxyl functional groups on the benzo[b]thiophene core.
Table 3: Characteristic Infrared Absorption Frequencies for this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
|---|---|
| Hydroxyl (O-H) | 3200-3600 (broad) |
| Cyano (C≡N) | 2220-2260 (sharp, intense) |
| Aromatic C=C | 1450-1600 |
X-ray Crystallography for Absolute Structure and Conformational Analysis
While the crystal structure of this compound has not been specifically reported, studies on analogous substituted benzo[b]thiophene derivatives provide insight into its likely crystallographic parameters. For instance, the crystal structure of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has been reported to crystallize in the monoclinic space group P21/c. juniperpublishers.comrepec.org Another example, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, also exhibits a monoclinic crystal system. nih.gov It is common for organic molecules of this nature to crystallize in centrosymmetric space groups like P21/c, which belongs to the monoclinic system. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the cyano group and the thiophene sulfur) in this compound would significantly influence its packing arrangement.
Table 1: Representative Crystal Data for a Substituted Benzo[b]thiophene Derivative
| Parameter | Value |
| Empirical Formula | C17H14N2S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 12.3456 (6) |
| c (Å) | 14.5678 (7) |
| α (°) | 90 |
| β (°) | 109.87 (1) |
| γ (°) | 90 |
| Volume (ų) | 1876.5 (2) |
| Z | 4 |
Note: The data presented in this table is for a representative substituted benzo[b]thiophene derivative, 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and is intended to be illustrative of the potential crystallographic parameters for this compound. juniperpublishers.com
The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor, while the nitrogen atom of the cyano group and the sulfur atom of the thiophene ring can act as hydrogen bond acceptors. This would likely lead to the formation of robust hydrogen bonding networks, a key factor in the stabilization of the crystal lattice. In the crystal structure of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide, N—H⋯O hydrogen bonds are observed to link molecules into rings. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophoric system.
For this compound, the benzo[b]thiophene moiety constitutes the primary chromophore. The electronic spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl group attached to the benzene ring of the benzo[b]thiophene system is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent benzo[b]thiophene. This is due to the extension of the conjugated system and the intramolecular charge transfer character that can arise between the donor and acceptor groups through the aromatic backbone.
Studies on other functionalized benzo[b]thiophene derivatives have shown that the position and nature of substituents significantly impact the UV-Vis absorption spectra. For example, the oxidation of the sulfur atom in benzo[1,2-b:4,5-b′]dithiophenes to a sulfone results in a red-shifted absorption spectrum. figshare.com Similarly, the absorption spectra of various coumarin (B35378) derivatives, which also contain a heterocyclic chromophore, are sensitive to the electronic nature of their substituents. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Dichloromethane)
| Transition Type | Expected λmax (nm) | Notes |
| π → π | ~300 - 350 | This range is typical for extended aromatic systems like benzo[b]thiophene. The exact value would be influenced by the donor-acceptor character of the substituents. |
| n → π | Potentially a weaker, longer wavelength absorption | This transition, involving non-bonding electrons on the sulfur or oxygen atoms, may be observed but is often weaker than the π → π* transitions. |
Note: This table provides an estimated range for the UV-Vis absorption maxima of this compound based on the known spectroscopic properties of related benzo[b]thiophene derivatives. researchgate.net The actual values would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations of 4 Cyano 7 Hydroxy Benzo B Thiophene
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, the distribution of electrons, and the molecule's reactivity.
Molecular Geometry Optimization and Conformational Landscapes
For a molecule like 4-Cyano-7-hydroxy benzo[b]thiophene, DFT calculations would typically be used to determine its most stable three-dimensional structure. This process of geometry optimization minimizes the energy of the molecule to find its equilibrium conformation. The planarity of the benzo[b]thiophene ring system, along with the orientation of the cyano and hydroxy substituents, would be key parameters determined through such a study. At present, no published data exists detailing the optimized geometry or conformational landscape of this specific compound.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. Without specific DFT studies on this compound, the energies and spatial distributions of these frontier orbitals remain uncharacterized.
Electrostatic Potential Surface and Reactivity Prediction
An electrostatic potential (ESP) surface map illustrates the charge distribution on a molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule might interact with other chemical species. For this compound, an ESP map would reveal the electrostatic character of the cyano and hydroxy groups and the aromatic system, thereby predicting sites susceptible to electrophilic or nucleophilic attack. However, no such analysis has been reported for this compound.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor or enzyme active site. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of potential therapeutic agents.
Prediction of Binding Modes and Affinities
Docking simulations could predict how this compound might fit into the binding pocket of a biological target. The simulation would identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, and provide a score to estimate the binding affinity. This information is critical for assessing the compound's potential as a ligand for a specific target.
Computational Prediction of Interactions with Enzymes and Receptors
Given the prevalence of the benzo[b]thiophene scaffold in medicinal chemistry, it is plausible that this compound could interact with various enzymes or receptors. Molecular docking studies would be the primary computational tool to explore these potential interactions. By docking the compound into the active sites of known drug targets, researchers could generate hypotheses about its biological activity. Currently, there are no published molecular docking studies involving this compound and any specific biological target.
In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. These methods are instrumental in identifying the key structural features responsible for a molecule's therapeutic effects and for designing new, more effective drug candidates.
While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied based on studies of other substituted benzothiophene (B83047) derivatives. pharmacophorejournal.comnih.govacs.org QSAR studies on various benzothiophene analogs have revealed that a combination of steric, electrostatic, and hydrophobic properties often governs their biological activities, such as anticancer and enzyme inhibitory effects. pharmacophorejournal.comnih.gov
For a molecule like this compound, a hypothetical QSAR model for a specific biological activity (e.g., kinase inhibition) would likely involve descriptors that quantify the influence of the cyano and hydroxy groups. The 7-hydroxy group can act as a hydrogen bond donor and acceptor, a feature often crucial for binding to biological targets. The 4-cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. pharmacophorejournal.com
A typical 3D-QSAR study involves aligning a series of active compounds and generating molecular fields to describe their steric and electrostatic properties. researchgate.net For derivatives of this compound, the following descriptors would be of significant interest:
Hydrogen Bond Donor/Acceptor Fields: These would highlight the importance of the 7-hydroxy and 4-cyano groups in interacting with the active site of a target protein.
Electrostatic Fields: These would map the influence of the electron-donating hydroxy group and the electron-withdrawing cyano group on the molecule's interaction with its biological target.
Steric Fields: These would define the acceptable and unacceptable regions for bulky substituents, guiding the design of derivatives with improved binding affinity.
The following interactive table presents a hypothetical set of descriptors and their likely impact on the biological activity of derivatives of this compound, based on general principles of QSAR and studies on related compounds.
| Descriptor | Description | Likely Contribution to Activity |
|---|---|---|
| H-Bond Donor (7-OH) | Indicates the potential for the hydroxyl group to donate a hydrogen bond. | Positive |
| H-Bond Acceptor (7-OH) | Indicates the potential for the hydroxyl group to accept a hydrogen bond. | Positive |
| H-Bond Acceptor (4-CN) | Indicates the potential for the cyano group to accept a hydrogen bond. | Positive |
| Electrostatic Potential (at C4) | Reflects the electron-withdrawing nature of the cyano group. | Negative/Positive (depending on target) |
| Electrostatic Potential (at C7) | Reflects the electron-donating nature of the hydroxy group. | Positive (for interactions with electron-deficient regions) |
| LogP | Represents the lipophilicity of the molecule. | Optimal range required |
| Molecular Weight | The mass of the molecule. | Optimal range required |
The development of a robust QSAR model for this class of compounds would enable the virtual screening of large compound libraries and the rational design of new derivatives with enhanced biological activity. nih.gov
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies, employing methods such as Density Functional Theory (DFT), are invaluable for elucidating the reaction mechanisms and predicting the reactivity of organic molecules. For this compound, these studies can provide insights into its behavior in various chemical reactions, particularly electrophilic aromatic substitution, which is a common pathway for functionalizing aromatic systems.
The reactivity of the benzo[b]thiophene ring is influenced by the electronic properties of its substituents. The 7-hydroxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the 4-cyano group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.
In the case of this compound, the directing effects of these two substituents on the benzene (B151609) portion of the molecule are cooperative, both favoring substitution at the C6 position. The hydroxy group directs ortho to C6, and the cyano group directs meta to C6. Therefore, electrophilic attack is most likely to occur at this position. Theoretical calculations of the transition states and intermediate carbocations (sigma complexes) for electrophilic attack at various positions on the ring would confirm this prediction. The stability of these intermediates is a key indicator of the preferred reaction pathway.
The following table summarizes the predicted reactivity of the different positions on the benzo[b]thiophene ring of this compound towards electrophilic attack, based on the electronic effects of the substituents.
| Position | Influence of 7-OH (Activating, o,p-directing) | Influence of 4-CN (Deactivating, m-directing) | Combined Effect | Predicted Reactivity |
|---|---|---|---|---|
| C2 | - | Meta | Slightly deactivated | Low |
| C3 | - | - | Deactivated | Low |
| C5 | Para | Ortho | Activated by -OH, deactivated by -CN | Moderate |
| C6 | Ortho | Meta | Strongly activated and directed | High |
Computational studies would involve modeling the reaction pathway for an electrophile (e.g., Br, NO) approaching each possible site of substitution. By calculating the energy of the transition states, the activation energy for each pathway can be determined, and the most favorable reaction site can be identified with a high degree of confidence. Such theoretical investigations are crucial for planning synthetic routes to novel derivatives of this compound.
Mechanistic Biological Studies and Chemical Biology Applications of this compound
Following a comprehensive search of publicly available scientific literature, there is currently insufficient specific data on the compound This compound to generate a detailed article according to the provided outline.
The search results yielded information on a variety of benzo[b]thiophene and tetrahydrobenzo[b]thiophene derivatives. These related compounds have been investigated for a range of biological activities, including:
Enzyme Inhibition: Certain benzo[b]thiophene derivatives have been explored as inhibitors of enzymes such as cholinesterases, various kinases (including Pyruvate Dehydrogenase Kinase 1), and 5-lipoxygenase. For instance, studies on benzo[b]thiophene-chalcone hybrids have shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase. Similarly, other derivatives have been identified as multi-kinase inhibitors with anticancer potential.
Receptor Binding: The broader class of benzo[b]thiophenes has been investigated for interaction with receptors like the estrogen receptor and receptor tyrosine kinases such as EGFR and HER2.
Cellular and Biochemical Assays: Various cellular assays have been used to evaluate the anticancer effects of benzo[b]thiophene derivatives, including their impact on cell proliferation, apoptosis, and gene expression in different cancer cell lines.
However, these findings pertain to molecules with different substitution patterns or a hydrogenated benzo ring (tetrahydrobenzo[b]thiophenes). The specific placement of a cyano group at the 4th position and a hydroxyl group at the 7th position is critical for a molecule's chemical properties and its interaction with biological macromolecules. Extrapolating data from other derivatives to this compound would be scientifically inaccurate.
No specific studies detailing the enzyme inhibition mechanisms, receptor binding profiles, use in cellular assays for pathway deconvolution, or development as chemical probes for This compound itself were found. Therefore, the requested article, with its detailed subsections on this specific compound, cannot be generated at this time while adhering to the strict requirements of scientific accuracy and focusing solely on the requested subject.
Future Research Directions and Translational Perspectives in 4 Cyano 7 Hydroxy Benzo B Thiophene Chemistry
Innovations in Green and Sustainable Synthetic Methodologies for Benzo[b]thiophenes
The synthesis of benzo[b]thiophene derivatives, including 4-Cyano-7-hydroxy benzo[b]thiophene, is an active area of research. Traditional synthetic methods often involve harsh reaction conditions, toxic reagents, and the generation of significant chemical waste. Consequently, the development of green and sustainable synthetic methodologies is a paramount objective for modern organic chemists.
Recent advancements have focused on the use of environmentally benign solvents, catalysts, and energy sources. For instance, researchers have reported the synthesis of halogenated benzo[b]selenophenes, structurally related to benzo[b]thiophenes, using "table salt" as a source of electrophilic chlorine in ethanol, an environmentally friendly solvent. uwf.edu This approach offers high product yields under mild conditions. uwf.edu Another green strategy involves the metal-free annulation of 3-nitrobenzothiophene with phenols to construct benzothieno[3,2-b]benzofurans. acs.org
Furthermore, the use of microwave or ultrasound irradiation as an alternative to conventional heating has been shown to reduce reaction times and increase yields in the synthesis of polyfunctionalized heteroaromatic compounds. researchgate.net Rhodium-catalyzed three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur represent another innovative approach to constructing the benzo[b]thiophene core with high regioselectivity. researchgate.net These methods highlight a shift towards more atom-economical and environmentally conscious synthetic routes. researchgate.net
Future research in this area will likely focus on:
The development of one-pot multicomponent reactions to minimize separation and purification steps. researchgate.net
The use of biocatalysts and enzymes to achieve highly selective transformations under mild conditions.
The exploration of flow chemistry techniques for safer, more efficient, and scalable synthesis of benzo[b]thiophene derivatives.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by enabling the rational design of new compounds with desired biological activities. researchgate.net For a target like this compound, AI and ML algorithms can be employed to:
Predict Biological Activity: By training on large datasets of known benzo[b]thiophene derivatives and their biological activities, ML models can predict the potential therapeutic effects of novel, unsynthesized analogues. This can help prioritize which compounds to synthesize and test, saving time and resources.
Optimize Lead Compounds: Once a lead compound like this compound is identified, AI can be used to virtually modify its structure and predict how these changes will affect its activity, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). In silico ADME profiling is a crucial step in modern drug design. nih.gov
De Novo Drug Design: Generative AI models can design entirely new benzo[b]thiophene-based structures that are predicted to have high affinity and selectivity for a specific biological target.
The application of these computational tools can significantly accelerate the drug discovery pipeline, from initial hit identification to preclinical candidate selection. nih.gov Explainable AI (XAI) is also an emerging area that aims to make the decision-making process of AI models more transparent and trustworthy for scientists. researchgate.net
Advancements in Analytical Techniques for Complex Benzo[b]thiophene Mixtures
The synthesis and biological screening of benzo[b]thiophene derivatives often result in complex mixtures containing the desired product, starting materials, byproducts, and isomers. The accurate identification and quantification of each component are crucial for quality control and for understanding structure-activity relationships (SAR).
Advanced analytical techniques are indispensable for the characterization of these complex mixtures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstone techniques for the separation, identification, and structural elucidation of benzo[b]thiophene derivatives.
Recent advancements in this area include:
Two-dimensional liquid chromatography (2D-LC): This technique provides significantly higher resolving power than conventional one-dimensional LC, enabling the separation of closely related isomers and impurities.
High-resolution mass spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the determination of their elemental composition. nih.gov
Cryogenic NMR probes: These probes significantly enhance the sensitivity of NMR spectroscopy, allowing for the analysis of very small sample quantities and the detection of minor components in a mixture.
Hyphenated techniques: The coupling of various analytical techniques, such as LC-NMR-MS, provides a wealth of information from a single analysis, facilitating a comprehensive understanding of complex samples.
Future research will likely focus on the development of even more sensitive and selective analytical methods, as well as the implementation of automated data analysis workflows to handle the large datasets generated by these advanced techniques.
Interdisciplinary Research Foci for Deeper Mechanistic Understanding in Chemical Biology
To fully unlock the therapeutic potential of this compound and its analogues, a deep understanding of their mechanism of action at the molecular level is essential. This requires a highly interdisciplinary research approach that combines synthetic chemistry, molecular biology, pharmacology, and computational biology.
Key interdisciplinary research foci include:
Target Identification and Validation: Identifying the specific protein or enzyme that a benzo[b]thiophene derivative interacts with is a critical first step. Techniques such as affinity chromatography, photoaffinity labeling, and proteomics can be employed to pull down the cellular targets of these compounds.
Structural Biology: Determining the three-dimensional structure of a benzo[b]thiophene derivative bound to its biological target using X-ray crystallography or cryo-electron microscopy can provide invaluable insights into the molecular basis of its activity. This information can then be used to guide the design of more potent and selective inhibitors.
Chemical Probes: The development of fluorescently labeled or biotinylated versions of this compound can enable the visualization of its subcellular localization and the study of its interactions with other cellular components in real-time.
Systems Biology: Investigating the global effects of a benzo[b]thiophene derivative on cellular pathways and networks can reveal off-target effects and provide a more holistic understanding of its pharmacological profile.
By fostering collaboration between chemists, biologists, and computational scientists, a more complete picture of the chemical biology of this compound can be obtained, ultimately paving the way for the development of novel and effective therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
